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Introduction
Propididium Iodide (PI) is a fluorescent intercalating agent widely utilized in cell biology to

identify dead cells and as a counterstain in multicolor fluorescence microscopy.[1][2] As a

membrane-impermeant dye, it is excluded from viable cells with intact cell membranes.[1][2][3]

[4] In cells with compromised membranes, a characteristic feature of late-stage apoptosis and

necrosis, PI can enter the cell and bind to DNA by intercalating between the bases.[1][2][3][5]

Upon binding to DNA, the fluorescence of PI is enhanced 20- to 30-fold, with a shift in its

excitation and emission maxima, resulting in a bright red fluorescent signal.[1][2][6] This

property makes PI an invaluable tool for assessing cell viability, analyzing the cell cycle, and

visualizing nuclear morphology.

Principle of Action
Propidium Iodide's utility is based on its inability to cross the intact plasma membrane of live

cells. In contrast, cells with damaged or compromised membranes, such as dead or dying cells,

readily uptake PI.[3][4] Once inside the cell, PI intercalates into the DNA double helix with little

to no sequence preference.[1][2] This binding event leads to a significant increase in its

fluorescence quantum yield and a spectral shift, allowing for clear differentiation between live

(un-stained) and dead (red-fluorescent) cells under a fluorescence microscope.[1][2][6]
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It is important to note that PI also binds to RNA.[1][2] Therefore, for applications requiring

precise DNA content analysis, such as cell cycle studies, treatment with RNase is necessary to

eliminate RNA-associated fluorescence.[1]

Applications
The primary applications of propidium iodide in fluorescence microscopy include:

Live/Dead Cell Viability Assays: A straightforward and widely used method to quantify the

percentage of dead cells in a population.[3][4][7][8] This is particularly useful for assessing

cytotoxicity of compounds in drug development.

Nuclear Counterstaining in Immunofluorescence: PI can be used to stain the nuclei of all

cells (after fixation and permeabilization), providing a reference for the location of other

fluorescently labeled cellular components.[9][10][11][12]

Cell Cycle Analysis: By stoichiometrically binding to DNA, the intensity of PI fluorescence is

directly proportional to the DNA content of the cell.[7][13] This allows for the discrimination of

cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Data Presentation
Propidium Iodide Spectral Properties

Property
Unbound in Aqueous
Solution

Bound to DNA

Excitation Maximum 493 nm 535 nm

Emission Maximum 636 nm 617 nm

Data sourced from multiple references.[2][5][6][15]
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Filter Type Wavelength (nm)

Excitation Filter 531/40 nm

Dichroic Mirror 605 nm

Emission Filter 647/57 nm

This is an example filter set; optimal filter selection may vary depending on the specific

microscope and other fluorophores used in multicolor imaging.[16][17][18][19]

Experimental Protocols
Protocol 1: Live/Dead Cell Viability Staining
This protocol is designed for the direct visualization and quantification of dead cells in a cell

suspension or adherent cell culture.

Materials:

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

Phosphate-Buffered Saline (PBS) or other suitable buffer

Cell culture medium

Fluorescence microscope with appropriate filters

Procedure for Adherent Cells:

Culture cells on coverslips or in imaging-compatible plates.

Remove the culture medium and wash the cells once with PBS.

Prepare a working solution of PI in PBS or serum-free medium at a final concentration of 1-5

µg/mL.

Add the PI staining solution to the cells and incubate for 5-15 minutes at room temperature,

protected from light.[3][4]
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Do not wash the cells after incubation, as PI needs to remain in the buffer during imaging.[3]

[7]

Image the cells immediately using a fluorescence microscope. Live cells will show no or very

faint fluorescence, while dead cells will exhibit bright red nuclear staining.

Procedure for Suspension Cells:

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

Wash the cells once with PBS.

Resuspend the cell pellet in an appropriate volume of PBS or Flow Cytometry Staining

Buffer.[3]

Add 5-10 µL of PI staining solution per 100 µL of cell suspension.[7]

Incubate for 5-15 minutes on ice or at room temperature, protected from light.[3]

Mount a small volume of the cell suspension on a microscope slide with a coverslip.

Image immediately.

Protocol 2: Nuclear Counterstaining in
Immunofluorescence
This protocol is for staining the nuclei of fixed and permeabilized cells in immunofluorescence

experiments.

Materials:

Fixed and permeabilized cells on coverslips (already stained with primary and secondary

antibodies)

PI stock solution (e.g., 1 mg/mL in water)

RNase A solution (optional, to reduce RNA background)
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PBS

Antifade mounting medium

Procedure:

After completing the secondary antibody incubation and washing steps of your

immunofluorescence protocol, wash the cells twice with PBS.

(Optional) To ensure only DNA is stained, incubate the cells with RNase A (e.g., 10-100

µg/mL in PBS) for 20-30 minutes at 37°C.[11][20]

Wash the cells twice with PBS.

Prepare a working solution of PI in PBS at a final concentration of 1-5 µg/mL.

Incubate the cells with the PI solution for 5-10 minutes at room temperature, protected from

light.[20]

Wash the cells three times with PBS to remove unbound PI.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualize the cells using a fluorescence microscope. The nuclei will appear red, providing a

counterstain to your protein of interest.

Protocol 3: Cell Cycle Analysis by Fluorescence
Microscopy
This protocol outlines the steps for staining fixed cells to analyze DNA content and cell cycle

distribution.

Materials:

Cell suspension

Cold 70% ethanol
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PBS

PI staining solution (e.g., 50 µg/mL PI in PBS)

RNase A solution (e.g., 100 µg/mL in PBS)[20]

Procedure:

Harvest and wash the cells with cold PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

Incubate for at least 2 hours at 4°C.[20][21]

Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[20]

Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to

degrade RNA.[11][20]

Add the PI staining solution directly to the cells in the RNase A solution and mix well.[20]

Incubate for 15-30 minutes at room temperature in the dark.[11][21]

Mount a drop of the cell suspension onto a microscope slide and cover with a coverslip.

Analyze the samples by fluorescence microscopy. The fluorescence intensity of the nuclei

will correlate with the DNA content, allowing for the differentiation of cells in G0/G1, S, and

G2/M phases of the cell cycle.
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Mechanism of Propidium Iodide Staining

Live Cell Dead Cell
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Caption: Mechanism of Propidium Iodide for Live/Dead Cell Discrimination.
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Experimental Workflow: Live/Dead Cell Staining

Start with Cell Culture
(Adherent or Suspension)

Wash Cells with PBS

Add PI Staining Solution
(1-5 µg/mL)

Incubate 5-15 min
(Room Temperature, Dark)

Image with Fluorescence Microscope

Click to download full resolution via product page

Caption: Workflow for Live/Dead Cell Viability Staining with Propidium Iodide.
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Experimental Workflow: Cell Cycle Analysis

Start with Cell Suspension

Fix Cells in Cold 70% Ethanol

Wash Cells with PBS

Treat with RNase A

Add PI Staining Solution

Incubate 15-30 min
(Room Temperature, Dark)

Analyze by Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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